molecular formula C13H13F3N4O2 B2404257 N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide CAS No. 2034286-84-3

N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide

Cat. No.: B2404257
CAS No.: 2034286-84-3
M. Wt: 314.268
InChI Key: OPGBGUSBKLTCTB-UHFFFAOYSA-N
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Description

N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide is a complex organic compound characterized by its trifluoromethyl group and tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the [1,2,4]triazolo[4,3-a]pyridine core. This can be achieved through cyclization reactions involving hydrazine and appropriate precursors. Subsequent introduction of the trifluoromethyl group and the tetrahydrofuran-2-carboxamide moiety requires careful control of reaction conditions, including temperature, pressure, and choice of solvents.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to ensure consistency and efficiency. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use as a therapeutic agent in treating various diseases.

  • Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • N-((8-(chloro)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide

  • N-((8-(bromo)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide

  • N-((8-(iodo)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide

Uniqueness: N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and physical properties compared to its halogenated counterparts. This group enhances the compound's stability and reactivity, making it a valuable candidate for various applications.

Properties

IUPAC Name

N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]oxolane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4O2/c14-13(15,16)8-3-1-5-20-10(18-19-11(8)20)7-17-12(21)9-4-2-6-22-9/h1,3,5,9H,2,4,6-7H2,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGBGUSBKLTCTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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